
Helional
Overview
Description
Helional, also known as 3-(1,3-benzodioxol-5-yl)-2-methylpropanal, is a chemical compound widely used in the fragrance industry. It is an aldehyde with a hydrocinnamaldehyde motif, which is a structural element present in many commercial fragrances and odorants. This compound is known for its floral, herbaceous scent and is commonly used in perfumes, soaps, and laundry detergents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common synthetic route for Helional involves a crossed-aldol condensation between piperonal (heliotropin) and propanal, followed by selective hydrogenation of the intermediate alkene. This process produces a racemic product . Another method involves the hydrodechlorination of 3-(benzo-1,3-dioxol-5-yl)-3-chloro-2-methylacrylaldehyde in the presence of mono- and bimetallic catalysts supported on alumina .
Industrial Production Methods: Industrial production of this compound typically follows the crossed-aldol condensation method due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the selective hydrogenation of the intermediate alkene, resulting in the desired aldehyde product .
Chemical Reactions Analysis
Types of Reactions: Helional undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Helional has been studied for its potential effects on cellular signaling pathways. Research indicates that this compound acts as an agonist for specific olfactory receptors (OR2J3), which are involved in the modulation of intracellular calcium levels and serotonin secretion.
Synthesis of Illicit Drugs
This compound serves as a precursor in the synthesis of 3,4-methylenedioxyamphetamine (MDA), a controlled substance often associated with illicit drug manufacturing.
Synthetic Pathways
- Synthetic Routes : this compound is utilized in various synthetic methods for MDA production, including the "twodogs" method, which involves several chemical transformations such as condensation reactions and rearrangements .
- Impurity Profiling : Studies have identified specific organic impurities resulting from MDA synthesized using this compound, which vary based on the conditions and reagents employed during synthesis. Understanding these impurities aids law enforcement in tracking illicit drug production .
Regulatory and Law Enforcement Insights
The use of this compound in illicit drug synthesis has prompted regulatory scrutiny. Reports indicate significant quantities of this compound detected in clandestine laboratories, highlighting its role as a precursor substance .
Data on Seizures
- In Australia, law enforcement agencies reported seizures of over 10 kilograms of this compound during operations targeting illicit drug production . This underscores the need for effective monitoring and regulation of substances that can be used in illegal manufacturing processes.
Mechanism of Action
Helional exerts its effects primarily through interaction with olfactory receptors. It has been shown to induce a transient, dose-dependent decrease in intracellular calcium levels in enterochromaffin cells via a protein kinase G-mediated pathway. This interaction leads to the release of serotonin, which mediates various physiological responses .
Comparison with Similar Compounds
Helional is unique among aldehydes due to its specific structural motif and olfactory properties. Similar compounds include:
Cyclamen aldehyde: Known for its floral scent, used in perfumes.
Lilial: Another aldehyde with a floral fragrance, used in cosmetics.
Hexyl cinnamaldehyde: Used for its sweet, balsamic odor in various fragrance formulations.
This compound stands out due to its specific interaction with olfactory receptors and its stability in various formulations, making it a preferred choice in the fragrance industry .
Biological Activity
Helional, a synthetic fragrance compound known for its floral and marine notes, has garnered attention not only in the fragrance industry but also for its biological activities. This article explores the various biological effects of this compound, focusing on its mechanisms of action, cellular responses, and potential therapeutic applications.
This compound (also known as 3-(1,3-benzodioxol-5-yl) propanal) is primarily synthesized through crossed-aldol condensation and selective hydrogenation processes. The most efficient synthesis method utilizes a mono-Rh/Al2O3 catalyst, achieving nearly 100% substrate conversion with high selectivity towards this compound under specific conditions .
This compound acts as an agonist for the olfactory receptor OR2J3, which is implicated in various cellular signaling pathways. Research indicates that this compound induces a dose-dependent decrease in intracellular calcium levels in QGP-1 pancreatic endocrine cells. This effect is mediated by protein kinase G (PKG), as evidenced by the abolition of calcium response upon PKG inhibition .
Table 1: Effects of this compound on QGP-1 Cells
Parameter | Control (Without this compound) | With this compound (50 µM) | Statistical Significance |
---|---|---|---|
Intracellular Ca²⁺ Levels | 0.150 ± 0.020 | 0.032 ± 0.015 | p < 0.01 |
Serotonin Release (pg/mL) | 15 ± 2 | 45 ± 5 | p < 0.01 |
1. Apoptosis and Cell Proliferation
In non-small-cell lung cancer (NSCLC) cell lines, this compound has shown significant effects on cell survival. Activation of OR2J3 by this compound promotes apoptosis and inhibits cell proliferation and migration. Long-term exposure studies demonstrated that this compound could effectively reduce tumor growth by inducing programmed cell death through MAP kinase signaling pathways .
2. Antibacterial Activity
This compound exhibits notable antibacterial properties, with a minimum inhibitory concentration (MIC) of 32 µg/mL against various bacterial strains. This suggests potential applications in developing antimicrobial agents or preservatives in cosmetic formulations .
Case Studies and Research Findings
A series of case studies have explored the implications of this compound's biological activities:
- Cancer Research : A study involving NSCLC cells highlighted that this compound's ability to induce apoptosis could be harnessed for therapeutic strategies against lung cancer .
- Neurotransmitter Release : Research on QGP-1 cells indicated that this compound significantly enhances serotonin release, which may have implications for mood regulation and anxiety disorders .
Q & A
Basic Research Questions
Q. What are the optimal laboratory methods for synthesizing and characterizing Helional?
- Methodological Answer : this compound (3-(4-isopropylphenyl)-2-methylpropanal) synthesis typically involves aldol condensation or Grignard reactions. Key steps include purification via fractional distillation and characterization using NMR (¹H/¹³C), GC-MS, and FTIR to confirm structure and purity. For reproducibility, document reaction conditions (temperature, catalyst, solvent) and validate spectral data against reference libraries .
Q. How can researchers ensure accurate quantification of this compound in complex mixtures (e.g., fragrances, biological samples)?
- Methodological Answer : Use gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID). Calibrate with internal standards (e.g., deuterated analogs) to minimize matrix interference. For trace analysis, employ solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) to isolate this compound prior to quantification .
Q. What spectroscopic techniques are most reliable for identifying this compound’s structural isomers?
- Methodological Answer : High-resolution NMR (e.g., COSY, NOESY) can differentiate isomers by analyzing coupling constants and spatial proton interactions. Pair with computational chemistry tools (e.g., Gaussian for DFT calculations) to predict and compare spectral profiles of potential isomers .
Advanced Research Questions
Q. How do computational docking studies elucidate this compound’s binding affinity to olfactory receptors (ORs)?
- Methodological Answer : Use induced-fit docking (IFD) in software like Schrödinger Suite to model this compound’s interactions with OR1A1. Key parameters include hydrogen bonding (e.g., with Ser113, Asp298) and hydrophobic contacts. Validate predictions via site-directed mutagenesis and calcium imaging assays to measure receptor activation .
Q. What experimental approaches resolve contradictions in this compound’s reported effects on TRP channels?
- Methodological Answer : Conflicting electrophysiological data (e.g., TRPV1 activation vs. inhibition) may arise from voltage-dependent effects. Design patch-clamp experiments at multiple holding potentials (e.g., +100 mV and -100 mV) and use selective antagonists (e.g., capsazepine for TRPV1) to isolate responses. Statistical analysis (ANOVA with post-hoc tests) can clarify dose-response variability .
Q. How can researchers optimize this compound’s stability in aqueous solutions for pharmacological studies?
- Methodological Answer : Conduct stability assays under varying pH, temperature, and light conditions. Monitor degradation via HPLC-UV and identify byproducts using LC-MS. Stabilize formulations with cyclodextrins or liposomal encapsulation to enhance solubility and reduce oxidation .
Q. Data Analysis & Interpretation
Q. What statistical models are suitable for analyzing dose-response relationships in this compound’s receptor activation studies?
- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC₅₀ values and compare efficacy via maximal response (Emax). For receptor subtype comparisons, apply two-way ANOVA with Tukey’s multiple comparisons test .
Q. How should researchers address discrepancies between in silico predictions and in vitro results for this compound-OR interactions?
- Methodological Answer : Re-evaluate docking parameters (e.g., protonation states, water molecules) and cross-validate with molecular dynamics (MD) simulations to assess binding stability. Experimentally confirm key residues (e.g., via alanine scanning) and correlate with computational data .
Q. Experimental Design
Q. What controls are critical when assessing this compound’s cytotoxicity in cell-based assays?
- Methodological Answer : Include vehicle controls (e.g., DMSO at matching concentrations) and positive controls (e.g., staurosporine for apoptosis). Use resazurin (Alamar Blue) or MTT assays for viability measurements, and normalize data to untreated cells. Replicate experiments ≥3 times to ensure reproducibility .
Q. How can researchers design robust olfactory studies to isolate this compound-specific neuronal responses?
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-methylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(6-12)4-9-2-3-10-11(5-9)14-7-13-10/h2-3,5-6,8H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPPSUHPZARXTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043908 | |
Record name | 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Pale yellow to yellow clear oily liquid / Floral, fresh, melon, ozone, marine aroma | |
Record name | 1,3-Benzodioxole-5-propanal, .alpha.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2228/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble, soluble (in ethanol) | |
Record name | 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2228/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.158-1.169 | |
Record name | 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2228/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1205-17-0 | |
Record name | Helional | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1205-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1205-17-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzodioxole-5-propanal, .alpha.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-methyl-1,3-benzodioxole-5-propionaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.528 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(3,4-METHYLENEDIOXYPHENYL)-2-METHYLPROPANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L65EG8H6PA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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